Acetic acid;1-chlorononan-3-ol
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Overview
Description
Acetic acid;1-chlorononan-3-ol is an organic compound that combines the properties of acetic acid and 1-chlorononan-3-ol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 1-chlorononan-3-ol is a chlorinated alcohol with a long carbon chain, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chlorononan-3-ol typically involves the esterification of acetic acid with 1-chlorononan-3-ol. This reaction can be catalyzed by a strong acid such as sulfuric acid. The reaction conditions generally include heating the reactants to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The process may also involve the use of catalysts to speed up the reaction and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-chlorononan-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in 1-chlorononan-3-ol can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form non-chlorinated alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Non-chlorinated alcohols or hydrocarbons.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Scientific Research Applications
Acetic acid;1-chlorononan-3-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;1-chlorononan-3-ol involves its interaction with molecular targets in biological systems. The compound can disrupt cell membranes due to its amphiphilic nature, leading to antimicrobial effects. It may also interact with enzymes and proteins, affecting their function and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food and industry.
1-chlorononan-3-ol: A chlorinated alcohol with unique chemical properties.
Uniqueness
Acetic acid;1-chlorononan-3-ol combines the properties of both acetic acid and 1-chlorononan-3-ol, resulting in a compound with unique reactivity and applications. Its ability to undergo various chemical reactions and its potential biological effects make it a valuable compound in research and industry.
Properties
CAS No. |
54691-32-6 |
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Molecular Formula |
C11H23ClO3 |
Molecular Weight |
238.75 g/mol |
IUPAC Name |
acetic acid;1-chlorononan-3-ol |
InChI |
InChI=1S/C9H19ClO.C2H4O2/c1-2-3-4-5-6-9(11)7-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4) |
InChI Key |
UJDRXIKVRFIFBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCl)O.CC(=O)O |
Origin of Product |
United States |
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